1-Dodecene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecene-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a dodecene chain. This compound is notable for its surfactant properties, making it valuable in various industrial applications. The molecular formula of this compound is C12H24O3S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecene-1-sulfonic acid can be synthesized through the sulfonation of 1-dodecene. The reaction typically involves the addition of sulfur trioxide (SO3) to 1-dodecene in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions often include controlled temperatures and pressures to ensure the efficient formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes utilize continuous reactors where 1-dodecene and sulfur trioxide are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired sulfonic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfinic acids.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfinic acids
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Dodecene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis, particularly in chromatography.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of 1-Dodecene-1-sulfonic acid primarily involves its surfactant properties. The sulfonic acid group interacts with water molecules, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications such as detergents and emulsifiers, where the compound helps to solubilize hydrophobic substances in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
- Dodecane-1-sulfonic acid
- Decane-1-sulfonic acid
- Hexadecane-1-sulfonic acid
Comparison: 1-Dodecene-1-sulfonic acid is unique due to its specific chain length and the presence of a double bond in the dodecene chain. This structural feature imparts distinct surfactant properties compared to other sulfonic acids with different chain lengths or without double bonds. For instance, dodecane-1-sulfonic acid lacks the double bond, which can affect its reactivity and surfactant behavior.
Eigenschaften
CAS-Nummer |
30965-85-6 |
---|---|
Molekularformel |
C12H23NaO3S |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
sodium;(E)-dodec-1-ene-1-sulfonate |
InChI |
InChI=1S/C12H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h11-12H,2-10H2,1H3,(H,13,14,15);/q;+1/p-1/b12-11+; |
InChI-Schlüssel |
PDAVKVAAXOOLCM-CALJPSDSSA-M |
SMILES |
CCCCCCCCCCC=CS(=O)(=O)O |
Isomerische SMILES |
CCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
89560-82-7 30965-85-6 |
|
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.